4'-Chloroacetoacetanilide
Overview
Description
4’-Chloroacetoacetanilide is a chemical compound with the linear formula CH3COCH2CONHC6H4Cl . It has a molecular weight of 211.64 . It is used in recombinant androgen receptor competitive binding assays for the analysis of natural, synthetic, and environmental chemicals .
Synthesis Analysis
4’-Chloroacetoacetanilide can be synthesized by the condensation of 4-chloroacetoacetanilide, 4-Chlorobenzaldehyde with ammonium formate . It was also trilithiated with lithium diisopropylamide and condensed with several aromatic esters, followed by neutralization, separate acid cyclization, and rearrangements to yield 4-anilino-6-aryl-2 H -pyran-2-ones .Molecular Structure Analysis
The molecular structure of 4’-Chloroacetoacetanilide is represented by the SMILES stringCC(=O)CC(=O)Nc1ccc(Cl)cc1
. Physical And Chemical Properties Analysis
4’-Chloroacetoacetanilide is an off-white to beige crystalline powder . It has a melting point of 131-134 °C (lit.) , a boiling point of 303°C (rough estimate) , and a density of 1.44 g/cm3 (20℃) . It is soluble in acetone .Scientific Research Applications
Synthesis and Chemical Applications
- Preparation of Pyranones : 4'-Chloroacetoacetanilide is used in the synthesis of 4-anilino-6-aryl-2H-pyran-2-ones. This process involves trilithiation of 4'-chloroacetoacetanilide followed by condensation with aromatic esters, leading to cyclization and multistep rearrangements (Downs et al., 2004).
Environmental Impact and Remediation
- Environmental Impacts of Chloroacetanilide Herbicides : Chloroacetanilide herbicides, including compounds like 4'-chloroacetoacetanilide, are classified as carcinogens and their excessive use can create environmental imbalances. Biological methods with additional carbon sources are proposed for their complete mineralization, with bacterial strains like Paracoccus sp. showing promise for efficient degradation (Mohanty & Jena, 2019).
Analytical Chemistry
Use in Reductive Acetylation : Research has explored the synthesis of ethoxyacetanilide, which involves the reductive acetylation of ethoxynitrobenzene on palladium catalysts. In this context, 4'-chloroacetoacetanilide is relevant as it often appears as an impurity in the synthesized compounds, influencing the purity and effectiveness of the process (Abdullaev, 2002).
Reductive Dechlorination Studies : Studies have been conducted on the reductive dechlorination of chloroacetanilide herbicides, including 4'-chloroacetoacetanilide, in water using various catalysts. This research is crucial for understanding the degradation and potential environmental remediation of these compounds (He et al., 2017).
Biological and Environmental Research
Effects on Algal Reproduction : The combined effects of chloroacetanilide herbicides on algal reproduction have been studied, highlighting the concerns about their potential impact on aquatic non-target organisms. Such studies are vital for understanding the ecological implications of these herbicides, including 4'-chloroacetoacetanilide (Junghans et al., 2003).
Reaction Monitoring in Synthesis : The lithiation of halogen-substituted acetanilides, including 4'-chloroacetoacetanilide, has been monitored using techniques like calorimetry and ATR-IR spectroscopy. This research aids in understanding the chemical behavior and reaction pathways of these compounds (Godany et al., 2011).
Antioxidant Activity in Synthesized Compounds : The synthesis of novel heterocyclic scaffolds containing acetanilide moiety, derived from 4'-chloroacetoacetanilide, has been researched for their potential antioxidant activities (Abdel‐Latif et al., 2018).
Stabilization of Metastable Polymorphs : Research has been conducted on the stabilization of metastable polymorphs of related compounds, such as 4-methyl-2-nitroacetanilide, using isomorphic additives like 4'-chloroacetoacetanilide. This study is significant for understanding the crystallization processes and stability of various forms of these compounds (He et al., 2001).
Safety And Hazards
4’-Chloroacetoacetanilide is moderately toxic by the intraperitoneal route . It is combustible when exposed to heat or flame . It can react vigorously with oxidizing materials . To fight fire, use water, foam, CO2, water mist, or dry chemical . The safety data sheet suggests wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
N-(4-chlorophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJWEJJUKUBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036654 | |
Record name | 4'-Chloroacetoacetanilide | |
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Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | p-Chloroacetoacetanilide | |
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Solubility |
VERY SOL IN ALCOHOL, ETHER, BENZENE | |
Record name | P-CHLOROACETOACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |
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Product Name |
4'-Chloroacetoacetanilide | |
Color/Form |
CRYSTALS FROM ETHER, ALCOHOL | |
CAS RN |
101-92-8 | |
Record name | N-(4-Chlorophenyl)-3-oxobutanamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=101-92-8 | |
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Record name | p-Chloroacetoacetanilide | |
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Record name | 4'-Chloroacetoacetanilide | |
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Record name | Butanamide, N-(4-chlorophenyl)-3-oxo- | |
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Record name | 4'-Chloroacetoacetanilide | |
Source | EPA DSSTox | |
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Record name | 4'-chloroacetoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.718 | |
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Record name | P-CHLOROACETOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421YJ21R1J | |
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Record name | P-CHLOROACETOACETANILIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |
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Melting Point |
66-67 °C | |
Record name | P-CHLOROACETOACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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